molecular formula C16H24N2O4 B1378762 2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid CAS No. 1461708-17-7

2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid

Cat. No. B1378762
M. Wt: 308.37 g/mol
InChI Key: PIRVLSFAHIZBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS number 1461708-17-7, has a molecular weight of 308.37 and a molecular formula of C16H24N2O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group, a tert-butoxy carbonyl group, and an acetic acid group . The exact structure would need to be determined through methods such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 308.37 and a molecular formula of C16H24N2O4 . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Chemical Synthesis and Modification

2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid and its derivatives are extensively used in the synthesis of peptides, demonstrating their vital role in chemical synthesis and modification processes. Bodanszky and Bodanszky (2009) have highlighted the selective removal of the tert-butyloxycarbonyl group, a common protective group in peptide synthesis, indicating the chemical's importance in the synthesis of complex molecules (Bodanszky & Bodanszky, 2009). Additionally, Alizadeh, Rostamnia, and Zhu (2006) have demonstrated its utility in the synthesis of (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives, underlining its versatility in creating various chemical compounds (Alizadeh, Rostamnia, & Zhu, 2006).

Enzymatic Kinetic Resolution

Nechab et al. (2007) explored the CAL-B-catalyzed aminolysis of carboxylic acids and their ethyl esters, showcasing the compound's potential in the kinetic resolution of primary amines at high temperatures, further demonstrating its utility in enzymatic processes for achieving high enantioselectivity (Nechab, Azzi, Vanthuyne, Bertrand, Gastaldi, & Gil, 2007).

Material Science and Drug Delivery

In material science and drug delivery research, the compound and its derivatives have been investigated for their physicochemical properties and potential applications. Ferruti et al. (2000) discussed the correlation between physicochemical and biological properties of poly(amido-amine)s, indicating the significance of such derivatives in developing endosomolytic polymers for biomedical applications (Ferruti, Manzoni, Richardson, Duncan, Pattrick, Mendichi, & Casolaro, 2000).

Catalysis

In the realm of catalysis, Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) have synthesized rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, showcasing the application of tert-butoxycarbonyl amino derivatives in the asymmetric hydrogenation of functionalized alkenes. This underscores the compound's role in facilitating highly selective catalytic processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

properties

IUPAC Name

2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-9-10-18(12-14(19)20)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRVLSFAHIZBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid

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